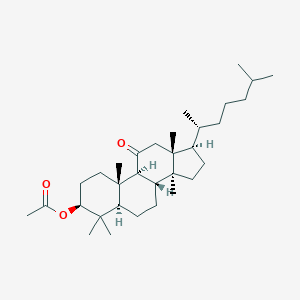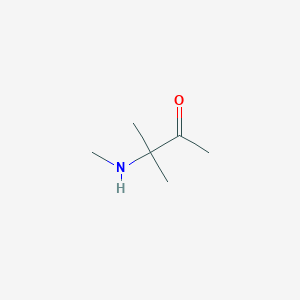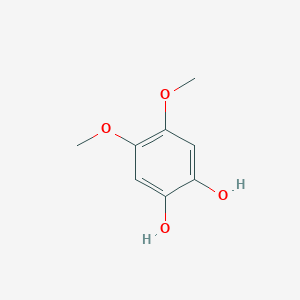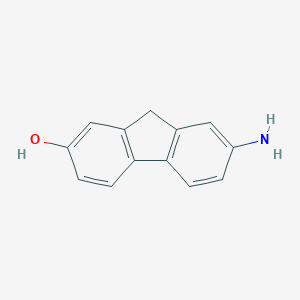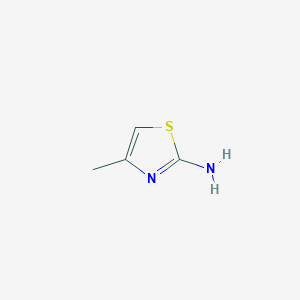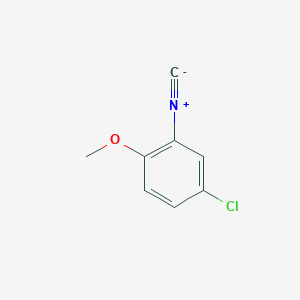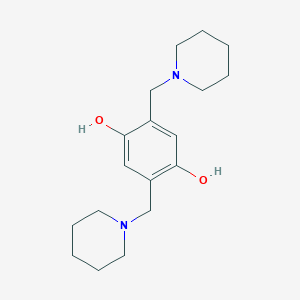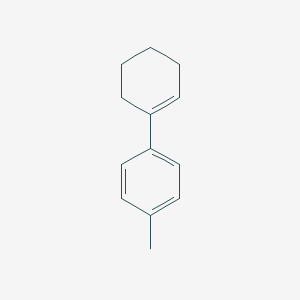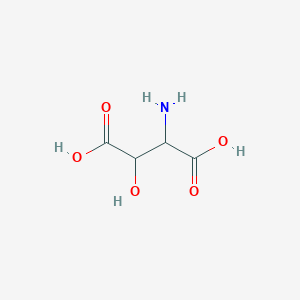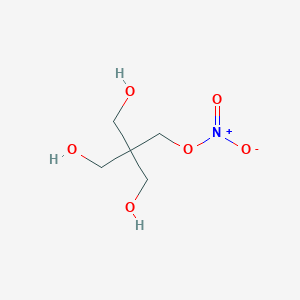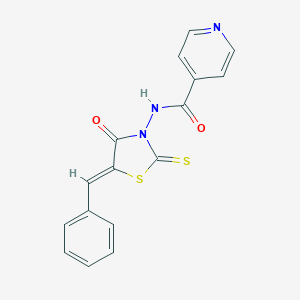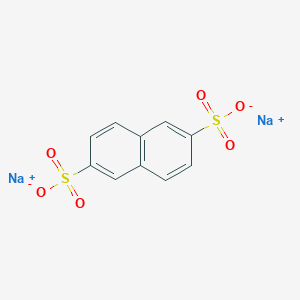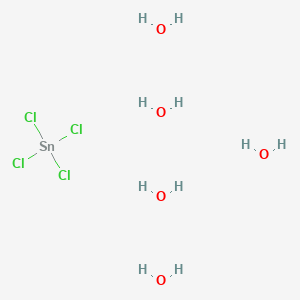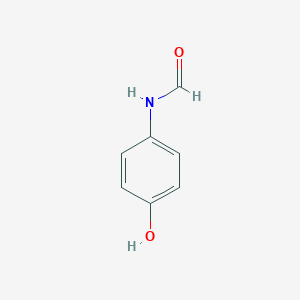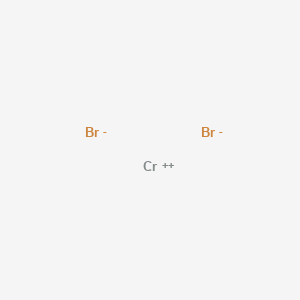
Chromium(II) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(II) bromide is a chemical compound with the formula CrBr2. It is a dark green crystalline solid that is soluble in water and other polar solvents. Chromium(II) bromide has been extensively studied for its potential applications in various fields, including catalysis, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Chromium(II) bromide has been extensively studied for its potential applications in various fields, including catalysis, materials science, and organic synthesis. In catalysis, Chromium(II) bromide has been shown to be an effective catalyst for the reduction of carbonyl compounds and the hydrogenation of alkenes. In materials science, Chromium(II) bromide has been used as a precursor for the synthesis of magnetic nanoparticles and other advanced materials. In organic synthesis, Chromium(II) bromide has been used as a reducing agent for the synthesis of a variety of organic compounds.
Mecanismo De Acción
The mechanism of action of Chromium(II) bromide is not well understood, but it is believed to involve the transfer of electrons from the reducing agent to the Chromium(III) ion, resulting in the formation of Chromium(II) bromide and the oxidized form of the reducing agent. The reduced form of Chromium(II) bromide is then able to react with a variety of organic compounds, leading to the formation of new products.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Chromium(II) bromide, but it is believed to be relatively non-toxic and non-carcinogenic. However, it is important to note that Chromium(II) bromide is a strong reducing agent and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Chromium(II) bromide is its high reactivity, which makes it a useful reducing agent in a variety of lab experiments. However, its high reactivity also makes it difficult to handle and store, as it can react with air and moisture. Additionally, Chromium(II) bromide is relatively expensive and not widely available, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Chromium(II) bromide. One area of interest is the development of new methods for synthesizing Chromium(II) bromide that are more efficient and cost-effective. Another area of interest is the use of Chromium(II) bromide as a catalyst for the synthesis of new materials with unique properties. Additionally, there is potential for the use of Chromium(II) bromide in the development of new drugs and pharmaceuticals, although further research is needed to determine its safety and efficacy.
Métodos De Síntesis
There are several methods for synthesizing Chromium(II) bromide, including direct reduction of Chromium(III) bromide with a reducing agent such as zinc, magnesium, or lithium, and the reaction of Chromium(II) chloride with hydrogen bromide. The most common method involves the reduction of Chromium(III) bromide with zinc in the presence of hydrobromic acid. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon.
Propiedades
Número CAS |
10049-25-9 |
|---|---|
Nombre del producto |
Chromium(II) bromide |
Fórmula molecular |
CrBr2 Br2C |
Peso molecular |
211.8 g/mol |
Nombre IUPAC |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
Clave InChI |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
SMILES canónico |
[Cr+2].[Br-].[Br-] |
Otros números CAS |
10049-25-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



